REACTION_CXSMILES
|
[CH3:1][O:2][N:3]([CH3:13])[C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5].C1(C)C(S([O-])(=O)=[O:21])=CC=CC=1.[C:25]1([CH3:31])C=CC=CC=1>>[CH3:1][O:2][N:3]([CH3:13])[C:4]([CH:6]1[CH2:11][CH2:10][C:9]2([O:21][CH2:25][CH2:31][O:12]2)[CH2:8][CH2:7]1)=[O:5]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CCC(CC1)=O)C
|
Name
|
glycol
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (CH2Cl2:MeOH=100:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1CCC2(OCCO2)CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |